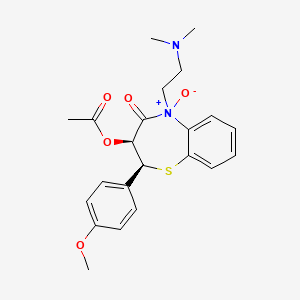
1-(5-Amino-1H-pyrazol-1-yl)-2-chloroethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Amino-1H-pyrazol-1-yl)-2-chloroethanone is a heterocyclic compound that features a pyrazole ring substituted with a chloroacetyl group at the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(5-Amino-1H-pyrazol-1-yl)-2-chloroethanone can be synthesized through the reaction of pyrazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride . Another method involves the use of chloroacetic acid and thionyl chloride to form chloroacetyl chloride, which then reacts with pyrazole .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(5-Amino-1H-pyrazol-1-yl)-2-chloroethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can be replaced by nucleophiles such as amines, alcohols, and thiols, forming corresponding amides, esters, and thioesters.
Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to form amines.
Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form Schiff bases and other derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and primary amines are commonly used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Amides, Esters, and Thioesters: Formed through nucleophilic substitution.
N-Oxides: Formed through oxidation.
Amines: Formed through reduction.
Applications De Recherche Scientifique
1-(5-Amino-1H-pyrazol-1-yl)-2-chloroethanone has diverse applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex heterocyclic structures and natural product analogs.
Material Science: It is explored for the development of novel materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 1-(5-Amino-1H-pyrazol-1-yl)-2-chloroethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . This covalent modification can affect various cellular pathways, including signal transduction and metabolic processes .
Comparaison Avec Des Composés Similaires
1-(Chloroacetyl)-1H-pyrazole: Similar structure but lacks the amine group, leading to different reactivity and applications.
1-(Bromoacetyl)-1H-pyrazol-5-amine: Similar structure with a bromoacetyl group instead of chloroacetyl, which may exhibit different reactivity and biological activity.
1-(Chloroacetyl)-3-methyl-1H-pyrazol-5-amine: Similar structure with an additional methyl group, affecting its steric and electronic properties.
Uniqueness: 1-(5-Amino-1H-pyrazol-1-yl)-2-chloroethanone is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. The presence of both the chloroacetyl and amine groups allows for versatile chemical transformations and interactions with biological targets .
Propriétés
Numéro CAS |
155347-68-5 |
|---|---|
Formule moléculaire |
C5H6ClN3O |
Poids moléculaire |
159.573 |
Nom IUPAC |
1-(5-aminopyrazol-1-yl)-2-chloroethanone |
InChI |
InChI=1S/C5H6ClN3O/c6-3-5(10)9-4(7)1-2-8-9/h1-2H,3,7H2 |
Clé InChI |
PRIJQXAOKDIFKA-UHFFFAOYSA-N |
SMILES |
C1=C(N(N=C1)C(=O)CCl)N |
Synonymes |
1H-Pyrazol-5-amine, 1-(chloroacetyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(6-Amino-2,4-dioxo-3-propyl-1,2,3,4-tetrahydro-5-pyrimidinyl)carbamoyl]benzenesulfonic acid](/img/structure/B587731.png)







![Methyl Vinyl[1]sila Ferrocenophane](/img/structure/B587752.png)
